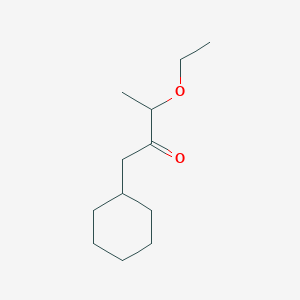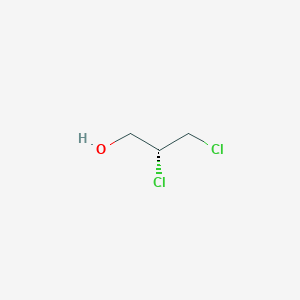
(r)-2,3-Dichloro-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,3-Dichloro-1-propanol is an organic compound with the molecular formula C3H6Cl2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2,3-Dichloro-1-propanol can be synthesized through several methods. One common method involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the chlorination of 1,2-propanediol using thionyl chloride or phosphorus trichloride. This reaction also requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In industrial settings, ®-2,3-Dichloro-1-propanol is often produced through the chlorination of propylene oxide. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichloropropionic acid.
Reduction: Reduction of ®-2,3-Dichloro-1-propanol can yield 2,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: 2,3-Dichloropropionic acid.
Reduction: 2,3-Dichloropropane.
Substitution: Depending on the nucleophile, products can include 2,3-dihydroxypropanol or 2,3-diaminopropanol.
Scientific Research Applications
®-2,3-Dichloro-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,3-Dichloro-1-propanol involves its interaction with various molecular targets. In biochemical reactions, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, which is useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloropropionic acid: An oxidized form of ®-2,3-Dichloro-1-propanol.
2,3-Dichloropropane: A reduced form of ®-2,3-Dichloro-1-propanol.
Uniqueness
®-2,3-Dichloro-1-propanol is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of chiral pharmaceuticals, where the specific orientation of atoms can significantly impact the drug’s efficacy and safety.
Properties
CAS No. |
78692-89-4 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
(2R)-2,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1 |
InChI Key |
ZXCYIJGIGSDJQQ-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](CCl)Cl)O |
Canonical SMILES |
C(C(CCl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


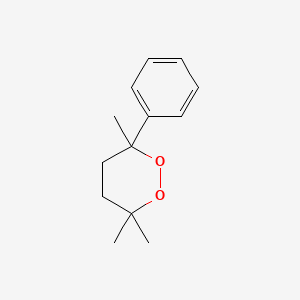
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
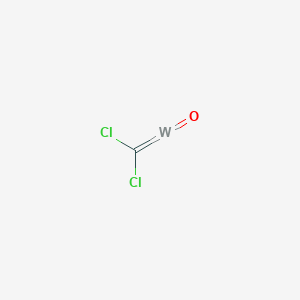

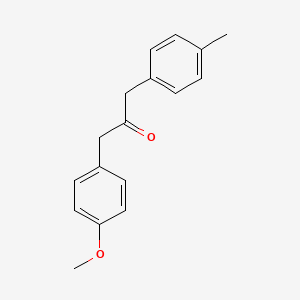
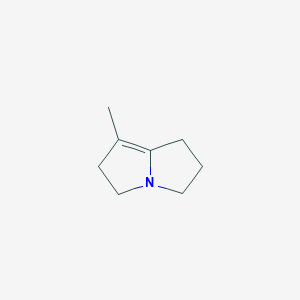
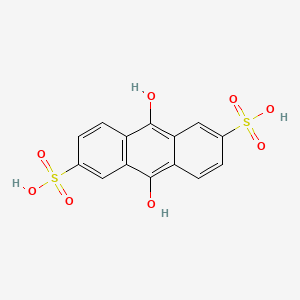

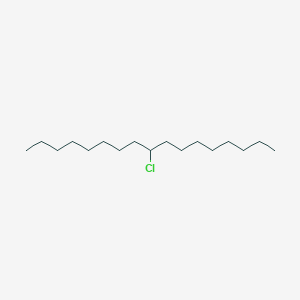
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
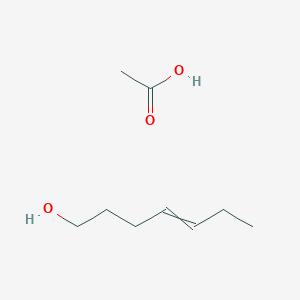
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
